molecular formula C13H19N3O B1309808 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 878620-99-6

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Cat. No.: B1309808
CAS No.: 878620-99-6
M. Wt: 233.31 g/mol
InChI Key: XKBFMRZNLABVRZ-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a benzamide derivative featuring a 4-methylpiperidine substituent at the 2-position and an amino group at the 4-position of the benzamide core. The molecular formula is inferred as C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol. Its solubility profile is likely similar to other benzamides, which generally exhibit low aqueous solubility due to aromatic and hydrophobic substituents .

Properties

IUPAC Name

4-amino-2-(4-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBFMRZNLABVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424579
Record name 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878620-99-6
Record name 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 4-aminobenzoic acid is then reacted with 4-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Pharmacological Activity
This compound C₁₃H₁₇N₃O 231.3 4-Methylpiperidine, amino Likely low Undefined (neuroleptic potential)
Amisulpride (neuroleptic) C₁₇H₂₇N₃O₄S 369.48 Methoxyethyl, sulfonamide Moderate Dopamine D2/D3 antagonist
Pomalidomide (antineoplastic) C₁₃H₁₁N₃O₄ 273.24 Isoindole-1,3-dione, piperidin-2-one Low (0.01 mg/mL) Immunomodulatory
2-Amino-5-bromo-N,N-dimethylbenzamide C₉H₁₁BrN₂O 243.10 Bromine, dimethylamine Not reported Uncharacterized
4-Amino-2-(ethylthio)benzamide C₉H₁₂N₂OS 196.27 Ethylthio Not reported Uncharacterized
Key Observations:
  • Substituent Impact: The 4-methylpiperidine group in the target compound distinguishes it from neuroleptics like amisulpride (piperazine-sulfonamide) and antineoplastics like pomalidomide (isoindole-piperidinone). This group may enhance blood-brain barrier penetration compared to polar sulfonamides .
  • Solubility : The compound’s low solubility aligns with benzamides containing hydrophobic groups (e.g., 4-methylpiperidine), contrasting with more polar derivatives like amisulpride .

Pharmacological and Functional Differences

Receptor Selectivity and Mechanism
  • Dopamine Receptor Targeting : Piperazine/piperidine-substituted benzamides in and show selectivity for dopamine D2/D3 receptors. The methylpiperidine moiety in the target compound may modulate receptor subtype selectivity due to steric and electronic effects .

Biological Activity

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Compound Overview

This compound has the molecular formula C12H18N2OC_{12}H_{18}N_2O and features an amine group attached to a benzamide moiety, with a 4-methyl-piperidine substituent. Its structure contributes to its biological activity and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In various studies, it has been evaluated for its efficacy against different cancer cell lines. For instance, preliminary data suggests that the compound can inhibit cell growth in certain types of cancer, although specific IC50 values are not universally reported across all studies.

Cancer Type IC50 Value (µM) Study Reference
Breast CancerNot specified
Colorectal CancerNot specified
Ovarian CancerNot specified

Enzyme Inhibition

The compound has been shown to interact with various enzymes, potentially acting as an inhibitor . It is particularly noted for its role in enzyme inhibition studies related to fatty acid binding proteins (FABP), where it demonstrated competitive inhibition.

  • FABP4 Inhibition : In a study evaluating FABP4 inhibitors, this compound was part of a series of compounds that were screened for their ability to reduce fluorescence in displacement assays. The IC50 values for these compounds were compared against known standards like arachidonic acid, which had an IC50 of 3.42 µM. Specific values for this compound were not detailed but were part of a promising group of inhibitors .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. Although detailed mechanisms are still being elucidated, it is believed that the compound may modulate the activity of these targets through competitive inhibition or other forms of biochemical modulation .

Synthetic Routes and Derivatives

Various synthetic pathways have been developed for producing this compound. These routes often aim to enhance the biological activity or selectivity of the compound through structural modifications.

Synthetic Route Description
Direct AminationInvolves the direct reaction of piperidine derivatives with benzoyl chloride.
Substitution ReactionsFormation of various substituted benzamides to evaluate their biological properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antitumor Studies : Investigations into its effectiveness against breast and colorectal cancer cells have shown promising results, indicating that this compound may serve as a lead structure for developing new anticancer drugs.
  • Enzyme Interaction Studies : The compound's ability to inhibit FABP4 suggests potential applications in metabolic disorders or obesity-related conditions .
  • Comparative Studies : When compared with similar compounds, this compound has displayed unique properties that may enhance its pharmacokinetic profile and therapeutic efficacy .

Q & A

Q. What are the key steps for synthesizing 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzamide core. For example:

Ammonification : React 4-chloro-2-(2-hydroxyethyl) benzoic acid with strong ammonia under autoclave conditions to form 4-amino-2-(2-hydroxyethyl) benzamide .

Hoffman Degradation : Convert the amide to an amine via Hoffman degradation, yielding 2,5-diaminobenzeneethanol .

Piperidine Substitution : Introduce the 4-methyl-piperidin-1-yl group using a nucleophilic substitution or coupling reaction (e.g., Buchwald-Hartwig amination) .
Characterization :

  • NMR : Verify amine and piperidine proton signals (δ ~1.5–2.5 ppm for piperidine methyl groups) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., m/z 289.3 for [M+H]+) .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Toxicity : Monitor for neurotoxicity (piperidine derivatives can inhibit acetylcholinesterase) .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% ammonium acetate (70:30 v/v). Detect impurities like 4-amino-2-(trifluoromethyl)benzonitrile (retention time ~3.0 min) .
  • Titration : Quantify residual solvents (e.g., DMF, THF) via GC-FID per ICH Q3C guidelines .
  • Elemental Analysis : Validate C, H, N ratios (e.g., theoretical C: 63.1%, H: 7.2%, N: 19.6%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yields >85%) .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions .
  • Continuous Flow : Implement flow reactors for Hoffman degradation to improve reaction control and scalability .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • NMR Discrepancies : If piperidine protons split unexpectedly, check for rotamers. Use variable-temperature NMR (VT-NMR) to confirm conformational stability .
  • Mass Spectrometry : For ambiguous fragments (e.g., m/z 120–130), perform HRMS-ESI to distinguish between [M+H]+ and adduct ions .
  • X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., axial vs. equatorial piperidine substitution) .

Q. What strategies are effective for evaluating this compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., Akt) or proteases using fluorescence polarization assays .
    • Receptor Binding : Use radioligand displacement (e.g., [³H]-spiperone for dopamine D3 receptors) .
  • In Vivo Models :
    • Ischemia/Reperfusion Injury : Administer 10 mg/kg intravenously in rat models; measure infarct size reduction via TTC staining .
    • Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) over 28 days .

Q. How to address low solubility in aqueous buffers during formulation?

Methodological Answer:

  • Salt Formation : Convert to hydrochloride salt (improves solubility >10 mg/mL in PBS) .
  • Co-Solvents : Use 20% PEG-400 or 5% DMSO in saline for in vitro studies .
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (size ~150 nm, PDI <0.2) via emulsion-solvent evaporation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.1), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition .
  • Molecular Dynamics : Simulate binding to target proteins (e.g., PLpro for antiviral activity) using Amber22 with MM/GBSA scoring .
  • QSAR Models : Train on benzamide derivatives to predict metabolic stability (t₁/₂ >60 min in human liver microsomes) .

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